Chlorogenic Acid

Antioxidant Free radical kinetics ROS scavenging

Select Chlorogenic Acid (5-CQA, CAS 202650-88-2) for superior experimental performance. As the most stable mono-caffeoylquinic acid isomer at physiological pH, 5-CQA ensures reproducible aqueous formulation results. Its rate constant of 2.9×10⁵ M⁻¹s⁻¹ outperforms NAC in superoxide quenching kinetics. A favorable CYP safety profile (IC50 >100 μM) and enhanced duodenal absorption over 3-CQA make it optimal for oral delivery systems. Available in ≥98% HPLC purity for research and industrial applications.

Molecular Formula C16H18O9
Molecular Weight 354.31 g/mol
CAS No. 202650-88-2
Cat. No. B15567931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorogenic Acid
CAS202650-88-2
Molecular FormulaC16H18O9
Molecular Weight354.31 g/mol
Structural Identifiers
InChIInChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14-,16+/m1/s1
InChIKeyCWVRJTMFETXNAD-JUHZACGLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Chlorogenic Acid (CAS 202650-88-2) Product Profile for Scientific Procurement


Chlorogenic acid (5-caffeoylquinic acid, 5-CQA) is a naturally occurring polyphenolic ester of caffeic acid and quinic acid, widely recognized as a major dietary antioxidant constituent in coffee, fruits, and traditional medicinal plants . While multiple chlorogenic acid isomers exist (including 3-CQA and 4-CQA) alongside structurally related hydroxycinnamic acids such as caffeic acid and ferulic acid, 5-CQA is the predominant and most extensively studied form with well-characterized physicochemical and biological properties . Selection of the correct isomer and purity grade is critical for reproducible research outcomes and industrial applications.

Why Chlorogenic Acid (CAS 202650-88-2) Cannot Be Replaced by Generic Polyphenols or Other Isomers


Although chlorogenic acid belongs to the broader hydroxycinnamic acid family, critical differences in molecular structure directly translate to divergent performance in key experimental and industrial contexts. Even among the three mono-caffeoylquinic acid isomers (3-CQA, 4-CQA, and 5-CQA), distinct differences exist in aqueous stability at physiological pH , intestinal absorption kinetics , and metabolic fate in vivo . Furthermore, the esterified quinic acid moiety of chlorogenic acid fundamentally alters its uptake efficiency and metabolic handling compared to its aglycone, caffeic acid . Substituting chlorogenic acid with an unverified alternative without accounting for these documented quantitative differences risks experimental irreproducibility and compromised product performance.

Chlorogenic Acid (CAS 202650-88-2) Quantitative Differentiation Evidence vs. Comparators


Superior Kinetic Rate Constant for Superoxide Anion Scavenging vs. N-Acetylcysteine and Glutathione

Chlorogenic acid exhibits a second-order rate constant for superoxide anion (O2•−) scavenging of 2.9 × 10^5 M−1 s−1, which is the highest among eight tested hydrophilic antioxidants and substantially exceeds that of clinically relevant comparators N-acetylcysteine (5.0 × 10^2 M−1 s−1) and glutathione . This represents an approximately 580-fold higher kinetic efficiency in direct superoxide neutralization.

Antioxidant Free radical kinetics ROS scavenging Electron spin resonance

Superior Inhibition Rate Constant (kinh/kp) in Radical Polymerization vs. Caffeic, Ferulic, and p-Coumaric Acids

In a comparative study of four phenolic acids using the induction period (IP) method, chlorogenic acid demonstrated the highest ratio of inhibition rate constant to propagation rate constant (kinh/kp), with the rank order being chlorogenic acid > p-coumaric acid > ferulic acid > caffeic acid . This indicates that chlorogenic acid more effectively intercepts and terminates radical chain propagation reactions than its structural analogs.

Antioxidant mechanism Radical polymerization Kinetic analysis Differential scanning calorimetry

Higher Aqueous Stability (Longer Half-Life) at Neutral and Alkaline pH vs. 3-CQA and 4-CQA Isomers

Among the three mono-caffeoylquinic acid isomers, chlorogenic acid (5-CQA) exhibits the greatest stability in aqueous solution at neutral to alkaline pH at 37°C. The degradation rate constant (k) order is 4-CQA > 3-CQA > 5-CQA, and correspondingly, the degradation half-life (t1/2) order is 4-CQA < 3-CQA < 5-CQA . This means 5-CQA degrades more slowly than its isomers, particularly in physiological pH environments.

Stability Degradation kinetics Formulation pH-dependent stability Isomer comparison

Superior Duodenal Absorption Rate Constant (Ka) vs. Neochlorogenic Acid (3-CQA) in Normal Rats

In an in vivo intestinal perfusion model in normal rats, the absorption rate constant (Ka) of chlorogenic acid (5-CQA) in the duodenum was significantly higher than that of neochlorogenic acid (3-CQA) at both low and medium concentrations (P<0.05) . The absorption capacity of 5-CQA and 4-CQA were similar, while 3-CQA exhibited weaker duodenal absorption.

Absorption Pharmacokinetics Intestinal transport Isomer comparison In vivo model

Minimal CYP450 Drug-Drug Interaction Potential (IC50 >100 μM) vs. Honokiol and Magnolol

Chlorogenic acid demonstrates minimal inhibitory activity against major human cytochrome P450 enzymes (CYP1A2, CYP3A, and CYP2D), with IC50 values greater than 100 μmol·L−1 for all three subtypes tested . In contrast, the co-tested herbal constituents honokiol and magnolol showed potent CYP1A2 inhibition (IC50: 5.5 and 23.8 μmol·L−1 in human microsomes, respectively) . A separate rat study confirmed no significant CYP induction or inhibition by chlorogenic acid at doses up to 50 mg/kg/day for 14 days, with calculated IC50 values exceeding 300 μM .

Drug-drug interaction CYP450 inhibition Safety Metabolism Hepatotoxicity

DPPH Radical Scavenging IC50: Intermediate Potency Between Caffeic Acid and p-Coumaric Acid

In DPPH radical scavenging assays, chlorogenic acid exhibits an IC50 of 7.39 ± 0.71 μM, which is approximately 2.2-fold less potent than caffeic acid (IC50: 3.29 ± 0.29 μM) but significantly more potent than p-coumaric acid (IC50: 13,360.55 ± 725.98 μM) . A separate study reports similar findings: chlorogenic acid IC50 of 13.89 ± 0.96 μmol/L versus caffeic acid IC50 of 8.41 ± 0.81 μmol/L for DPPH .

Antioxidant DPPH assay IC50 Free radical scavenging In vitro

Chlorogenic Acid (CAS 202650-88-2) Optimal Application Scenarios Based on Evidence


Kinetic Studies Requiring Rapid Superoxide Anion Neutralization

For experimental systems focused on superoxide anion-mediated oxidative stress (e.g., ischemia-reperfusion models, mitochondrial dysfunction assays), chlorogenic acid provides a kinetically superior scavenging tool compared to conventional hydrophilic antioxidants like N-acetylcysteine. Its rate constant of 2.9 × 10^5 M−1 s−1 ensures rapid ROS quenching, making it the preferred compound when reaction kinetics are critical to experimental outcomes.

Aqueous Formulations and Bioprocessing at Physiological pH

When developing aqueous-based nutraceutical, cosmetic, or pharmaceutical formulations intended for neutral or alkaline pH environments (e.g., intestinal delivery, cell culture media), chlorogenic acid (5-CQA) is demonstrably the most stable mono-caffeoylquinic acid isomer . Its longer half-life relative to 3-CQA and 4-CQA minimizes degradation-related potency loss and ensures batch-to-batch consistency.

Combination Studies Requiring Minimal CYP-Mediated Drug-Drug Interaction Risk

In preclinical or clinical combination studies where co-administration with CYP-metabolized drugs is anticipated, chlorogenic acid offers a favorable safety profile. Its IC50 values exceeding 100 μM for major human CYP isoforms (CYP1A2, CYP3A, CYP2D) and lack of induction potential at 50 mg/kg/day in rats reduce the likelihood of confounding metabolic interactions, simplifying study design and regulatory documentation.

Oral Formulations Targeting Rapid Upper GI Absorption

For oral delivery systems where rapid absorption in the proximal small intestine is desired, chlorogenic acid (5-CQA) is superior to neochlorogenic acid (3-CQA) based on significantly higher duodenal absorption rate constants (Ka) in normal physiological states . This evidence supports the preferential selection of 5-CQA over 3-CQA for oral dosage forms where bioavailability and onset of action are key performance metrics.

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